N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine
Description
N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine is a complex organic compound that features a unique combination of triazole, pyridazine, and piperidine rings
Properties
IUPAC Name |
N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7/c1-19-12(9-16-18-19)8-14-11-4-3-7-20(10-11)13-5-2-6-15-17-13/h2,5-6,9,11,14H,3-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDZBCOYVODPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CNC2CCCN(C2)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyridazine and piperidine rings.
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne under copper(I)-catalyzed conditions (CuAAC). The reaction is typically carried out in the presence of a base such as sodium ascorbate in a solvent like water or ethanol.
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Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually performed under reflux conditions in a solvent such as ethanol or acetic acid.
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized via a reductive amination reaction. This involves the reaction of a ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where secondary amines can be oxidized to nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the triazole ring, where the nitrogen atoms can be reduced to amines using reducing agents such as lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine has a wide range of applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
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Medicine: : Explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer, infections, and neurological disorders.
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Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, the pyridazine ring can interact with enzymes, and the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine can be compared with other compounds that contain similar ring structures:
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This compound vs. 1-(2-pyridyl)piperazine: : Both compounds contain a piperidine ring, but the presence of the triazole and pyridazine rings in this compound provides additional sites for interaction with biological targets.
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This compound vs. 4-(4-methylpiperazin-1-yl)pyrimidine: : Both compounds contain nitrogen-rich heterocycles, but the unique combination of triazole, pyridazine, and piperidine rings in this compound offers a broader range of chemical and biological activities.
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This compound vs. 1-(2-pyridyl)-3-(4-methylpiperazin-1-yl)propane: : The presence of the triazole ring in this compound enhances its ability to form stable complexes with metal ions, which can be advantageous in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
